6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a 1-methyl group at position 1 and a 3-isopropoxypropylamino substituent at position 4. The isopropoxypropylamino side chain may enhance solubility and bioavailability compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
5444-66-6 |
|---|---|
Molecular Formula |
C12H19N5O2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-methyl-6-(3-propan-2-yloxypropylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H19N5O2/c1-8(2)19-6-4-5-13-12-15-10-9(11(18)16-12)7-14-17(10)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16,18) |
InChI Key |
LDVCAEPHVPEIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(C=NN2C)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form an intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with electron-withdrawing groups, such as 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (compound 2a), exhibit significant antimicrobial activity. In a study evaluating 10 derivatives, compounds with nitro groups (e.g., 2a) showed superior inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to those with methoxy or halide substituents .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent (Position 6) | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| 2a | 2,4-Dinitrophenyl | 12.5 |
| 2c | 4-Chlorophenyl | 25.0 |
| 2e | 4-Methoxyphenyl | 50.0 |
Antitumor Activity and Substituent Optimization
Tricyclic pyrazolo[3,4-d]pyrimidine derivatives, such as compounds 3b and 3c, demonstrated potent antitumor activity against MCF7 breast cancer cells (IC~50~: 0.03 µM), outperforming methotrexate (IC~50~: 0.05 µM). Key structural features include chloromethyl groups and fused triazine rings, which enhance DNA intercalation or kinase inhibition . In contrast, the target compound’s isopropoxypropylamino group may favor different mechanisms, such as protein binding via hydrogen bonding.
Table 2: Antitumor Activity of Selected Derivatives
| Compound | Substituent (Position 6) | IC~50~ (µM) vs. MCF7 |
|---|---|---|
| 3b | Chloromethyl | 0.03 |
| 3c | Trityl | 0.03 |
| Methotrexate | N/A | 0.05 |
Role of Thioether and Aryl Substituents in Enzyme Inhibition
In ALDH1A subfamily inhibitors, derivatives like 15a (6-((3-fluorobenzyl)thio)-5-(2-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) achieved 83% yield and high purity (HPLC: 98–99%). The 3-fluorobenzylthio group at position 6 and halogenated aryl groups at position 5 improved selectivity for ALDH1A over other isoforms . The target compound’s amino-ether side chain may reduce off-target effects compared to thioether-linked analogs.
Table 3: ALDH1A Inhibitor Properties
| Compound | Position 6 Substituent | Yield (%) | HPLC Purity (%) |
|---|---|---|---|
| 15a | 3-Fluorobenzylthio | 83 | 98 |
| 15c | 4-Chlorophenyl | 44 | 99 |
Physicochemical Properties
- 3-Isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : Boiling point 391.8°C, pKa 0.81, density 1.32 g/cm³ .
- ORI-TRN-002 (6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one): Enhanced solubility due to pyridinyl group, enabling CNS penetration .
- Target Compound: The 3-isopropoxypropylamino group likely improves water solubility and logP compared to alkylthio or nitro-substituted analogs.
Biological Activity
6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique arrangement of functional groups that may enhance its biological activity. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 6-((3-Isopropoxypropyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C12H19N5O, with a molecular weight of approximately 265.31 g/mol. The compound features a pyrazolo ring fused to a pyrimidine structure, with specific substitutions that contribute to its pharmacological properties.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Fragment-hybrid approaches : Combining different molecular fragments to create the target compound.
- Palladium-catalyzed reactions : Utilizing palladium catalysts in organic solvents to facilitate bond formation between molecular fragments.
Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Inhibition of protein kinases : The compound has shown potential as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a critical role in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) .
- Antitumor Activity : Similar compounds have demonstrated antitumor effects by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that related pyrazolo derivatives can effectively inhibit growth in colorectal cancer models .
Table 1: Summary of Biological Activities
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : A study explored the effects of a related pyrazolo compound on lung function in rodent models. The results indicated significant improvement in lung function and reduction in inflammatory markers, suggesting potential therapeutic applications for COPD treatment .
- Colorectal Cancer : Research utilizing pyrazolo derivatives demonstrated effective inhibition of tumor growth in vitro and in vivo models. These findings support the development of this compound as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
